4-({1-[3-(1H-pyrazol-1-yl)benzoyl]piperidin-3-yl}oxy)pyrimidine
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Overview
Description
The compound 4-({1-[3-(1H-pyrazol-1-yl)benzoyl]piperidin-3-yl}oxy)pyrimidine is a synthetic organic molecule that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({1-[3-(1H-pyrazol-1-yl)benzoyl]piperidin-3-yl}oxy)pyrimidine typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a 1,3-diketone under acidic or basic conditions.
Attachment of the phenyl group: The pyrazole ring is then coupled with a phenyl halide using a palladium-catalyzed cross-coupling reaction such as the Suzuki or Heck reaction.
Formation of the piperidine ring: This involves the cyclization of a suitable precursor, often through nucleophilic substitution or reductive amination.
Attachment of the pyrimidin-4-yloxy group: This can be done by reacting the piperidine derivative with a pyrimidine halide under basic conditions.
Formation of the methanone linkage: The final step involves the formation of the methanone group, typically through an acylation reaction using an acid chloride or anhydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and piperidine rings.
Reduction: Reduction reactions can target the methanone group, converting it to an alcohol.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under acidic or basic conditions.
Major Products
Oxidation: Products may include ketones, carboxylic acids, or N-oxides.
Reduction: Alcohols or amines can be formed.
Substitution: Various substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in transition metal catalysis.
Material Science: It may be used in the synthesis of novel polymers or as a building block for advanced materials.
Biology
Biological Probes: The compound can be used to study biological pathways and enzyme functions.
Drug Development: It has potential as a lead compound for the development of new pharmaceuticals.
Medicine
Therapeutic Agents: The compound may exhibit activity against certain diseases, making it a candidate for drug development.
Diagnostic Tools: It can be used in imaging or diagnostic assays.
Industry
Chemical Manufacturing: The compound can be used in the production of other chemicals or materials.
Agriculture: It may have applications as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of 4-({1-[3-(1H-pyrazol-1-yl)benzoyl]piperidin-3-yl}oxy)pyrimidine depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes, receptors, or ion channels. The compound’s structure allows it to bind to these targets, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of enzyme activity, blocking of receptor sites, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- (3-(1H-pyrazol-1-yl)phenyl)(3-(pyridin-4-yloxy)piperidin-1-yl)methanone
- (3-(1H-pyrazol-1-yl)phenyl)(3-(pyrimidin-2-yloxy)piperidin-1-yl)methanone
- (3-(1H-pyrazol-1-yl)phenyl)(3-(pyrimidin-5-yloxy)piperidin-1-yl)methanone
Uniqueness
The uniqueness of 4-({1-[3-(1H-pyrazol-1-yl)benzoyl]piperidin-3-yl}oxy)pyrimidine lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, or biological activity, making it a valuable molecule for research and development.
Properties
IUPAC Name |
(3-pyrazol-1-ylphenyl)-(3-pyrimidin-4-yloxypiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O2/c25-19(15-4-1-5-16(12-15)24-11-3-8-22-24)23-10-2-6-17(13-23)26-18-7-9-20-14-21-18/h1,3-5,7-9,11-12,14,17H,2,6,10,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHBUBYSVUNHCJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC(=CC=C2)N3C=CC=N3)OC4=NC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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